molecular formula C15H16N2O7S B14259242 4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide CAS No. 312299-30-2

4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

Katalognummer: B14259242
CAS-Nummer: 312299-30-2
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: QRTFGOLIMBMCQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is a chemical compound that features a nitro group, a trimethoxyphenyl group, and a benzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3,4,5-trimethoxyaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 4-amino-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wirkmechanismus

The mechanism by which 4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus affecting cell division . The nitro group may also play a role in redox reactions within cells, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a trimethoxyphenyl group allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

312299-30-2

Molekularformel

C15H16N2O7S

Molekulargewicht

368.4 g/mol

IUPAC-Name

4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16N2O7S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16-25(20,21)12-6-4-11(5-7-12)17(18)19/h4-9,16H,1-3H3

InChI-Schlüssel

QRTFGOLIMBMCQO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.